molecular formula C8H4F3NO4S B2774520 1,1-Dioxo-5-(trifluoromethoxy)-1,2-benzothiazol-3-one CAS No. 2445784-40-5

1,1-Dioxo-5-(trifluoromethoxy)-1,2-benzothiazol-3-one

Cat. No. B2774520
CAS RN: 2445784-40-5
M. Wt: 267.18
InChI Key: NVPLGWNNUDLPDF-UHFFFAOYSA-N
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Description

1,1-Dioxo-5-(trifluoromethoxy)-1,2-benzothiazol-3-one, also known as DTBTO, is a chemical compound that has been widely used in scientific research for its unique properties. It is a heterocyclic compound that contains a benzothiazole ring and a trifluoromethoxy group. DTBTO has been shown to have a wide range of applications in various fields, including medicinal chemistry, material science, and environmental science.

Scientific Research Applications

Synthesis and Reactivity

1,1-Dioxo-5-(trifluoromethoxy)-1,2-benzothiazol-3-one and its derivatives serve as key intermediates in the synthesis of various heterocyclic compounds. The compound's reactivity has been explored in the context of facilitating one-pot synthesis processes. For instance, efficient one-pot synthesis methods have been developed for creating fluorinated benzimidazolines, benzothiazolines, benzoxazolines, and dihydrobenzoxazinones using gallium(III) triflate as a catalyst. These processes highlight the compound's utility in synthesizing fluorine-containing heterocycles, which are of interest due to their potential biological activities and applications in drug synthesis (Prakash et al., 2007; Prakash et al., 2007).

Sensing Applications

Derivatives of this compound have been applied in the development of fluorescent probes for sensing pH and metal cations. Specifically, compounds have been prepared to sensitively detect magnesium and zinc cations. These fluorophores demonstrate significant fluorescence enhancement under basic conditions, showcasing their potential in environmental and biological sensing applications (Tanaka et al., 2001).

Antimicrobial Activities

Some fluorinated derivatives of this compound have been synthesized and tested for their antibacterial properties. Research indicates that certain compounds within this chemical class exhibit antibacterial activity comparable to commercial antibiotics. This suggests the potential for developing new antimicrobial agents based on this scaffold (Kumar et al., 2005).

Liquid Crystalline Properties

The study of derivatives of this compound has extended to the examination of their liquid crystalline properties. Some synthesized oxadiazoles showing structures derived from this compound display smectic or nematic phases, which could have high potential applications as liquid crystalline monomers. This highlights the compound's relevance in materials science, particularly in the development of novel materials for displays and other optoelectronic devices (Jian et al., 2014).

Anticancer Activity

Fluorinated benzothiazoles derived from this compound have been synthesized and evaluated for their in vitro biological properties, particularly their anticancer activity. These compounds have shown potent cytotoxic effects in certain human breast cell lines, indicating their potential as leads for the development of new anticancer drugs (Hutchinson et al., 2001).

properties

IUPAC Name

1,1-dioxo-5-(trifluoromethoxy)-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO4S/c9-8(10,11)16-4-1-2-6-5(3-4)7(13)12-17(6,14)15/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPLGWNNUDLPDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)C(=O)NS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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